6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine
CAS No.: 701232-65-7
Cat. No.: VC15805624
Molecular Formula: C9H10BrN3O
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701232-65-7 |
|---|---|
| Molecular Formula | C9H10BrN3O |
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | 6-bromo-7,7-dimethylpyrano[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H10BrN3O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3,(H2,11,12,13) |
| Standard InChI Key | BECLHXUHFAVJMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=CC2=C(N=CN=C2O1)N)Br)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a bicyclic pyrano[2,3-d]pyrimidine core, where a pyran ring (oxygen-containing six-membered ring) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). Key substituents include:
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Bromine at position 6, contributing to electrophilic reactivity.
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Dimethyl groups at position 7, inducing steric effects and influencing solubility.
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Amino group at position 4, enabling hydrogen bonding and nucleophilic interactions .
The IUPAC name, 6-bromo-7,7-dimethylpyrano[2,3-d]pyrimidin-4-amine, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrN₃O | |
| Molecular Weight | 256.10 g/mol | |
| SMILES Notation | CC1(C(=CC2=C(N=CN=C2O1)N)Br)C | |
| InChIKey | BECLHXUHFAVJMX-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR):
While experimental NMR data for this specific compound is limited, analogous pyranopyrimidines exhibit distinct signals:
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¹H NMR: Pyran ring protons resonate near δ 4.0–5.5 ppm, while aromatic pyrimidine protons appear upfield (δ 6.5–8.5 ppm) .
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¹³C NMR: The quaternary carbon bearing bromine is typically observed at δ 90–110 ppm .
Mass Spectrometry:
The molecular ion peak (M⁺) at m/z 256.10 corresponds to the molecular weight, with fragmentation patterns likely involving loss of Br (79.9 Da) and methyl groups.
Computational Predictions:
Synthesis and Derivative Development
Synthetic Pathways
Although detailed protocols for 6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine are scarce, its synthesis likely follows strategies used for analogous pyranopyrimidines:
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Cyclocondensation: Reacting a brominated pyran precursor with a pyrimidine amine under acidic or basic conditions .
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Functional Group Interconversion: Bromination of a preformed pyranopyrimidine scaffold using reagents like PBr₃ or N-bromosuccinimide (NBS).
Key challenges include regioselective bromination and minimizing side reactions at the amino group. Yields for similar compounds range from 74% to 89% under optimized conditions .
Derivative Synthesis
Replacing the bromine atom or modifying the amino group can generate derivatives with enhanced bioactivity:
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Phosphorylation: Reacting with phosphorus oxychloride (POCl₃) to form chlorinated intermediates, which are further functionalized .
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Alkylation: Introducing alkyl chains at the amino group to improve lipophilicity .
Table 2: Comparative Analysis of Related Compounds
| Compound | CAS Number | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 6-Bromo-7,7-dimethyl-7H... | 701232-65-7 | 256.10 | Bromine substituent |
| 2-Hydrazinyl-5,7-dimethyl.. | 1860030-61-0 | 194.23 | Hydrazine functional group |
| 6-Bromo-7,7-dimethyl-7H... | 701232-62-4 | 257.08 | Hydroxyl substituent |
Physicochemical Properties and Stability
Solubility and Partitioning
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LogP: Predicted to be ~2.1 (moderate lipophilicity), favoring membrane permeability.
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Aqueous Solubility: Limited solubility in water due to hydrophobic dimethyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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